molecular formula C24H17ClN4O3 B14974669 3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B14974669
M. Wt: 444.9 g/mol
InChI Key: DCNRGXDQNNASJN-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl and naphthyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate undergoes cyclization with naphthylamine and subsequent oxidation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the naphthyl group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups or additional ring structures .

Scientific Research Applications

3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, such as reduced cell proliferation or induction of apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide include other pyrrolo[3,2-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C24H17ClN4O3/c1-28-13-18(22(30)26-19-8-4-6-14-5-2-3-7-17(14)19)20-21(28)23(31)29(24(32)27-20)16-11-9-15(25)10-12-16/h2-13H,1H3,(H,26,30)(H,27,32)

InChI Key

DCNRGXDQNNASJN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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